![molecular formula C20H32N6O2S4 B14396639 N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide CAS No. 87202-67-3](/img/structure/B14396639.png)
N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide: is a complex organic compound with the molecular formula C({20})H({32})N({6})O({2})S(_{4}) This compound is characterized by its unique structure, which includes a decane backbone linked to two thiadiazole rings through sulfur atoms, and each thiadiazole ring is further connected to a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide typically involves multiple steps:
Formation of Thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved by reacting thiosemicarbazide with carbon disulfide under acidic conditions.
Linking Thiadiazole Rings to Decane Backbone: The thiadiazole rings are then linked to a decane backbone through sulfur atoms. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfur linkages.
Attachment of Propanamide Groups: Finally, the propanamide groups are attached to the thiadiazole rings. This can be done through an amidation reaction using propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole rings, leading to the formation of dihydrothiadiazoles.
Substitution: The amide groups can participate in substitution reactions, where the propanamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.
Pathways Involved: It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Hexane-1,6-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- N,N’-[Octane-1,8-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
Uniqueness
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide is unique due to its longer decane backbone, which imparts greater flexibility and potential for forming more stable complexes with metal ions. This structural feature enhances its applications in coordination chemistry and material science.
Propriétés
Numéro CAS |
87202-67-3 |
|---|---|
Formule moléculaire |
C20H32N6O2S4 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
N-[5-[10-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]decylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H32N6O2S4/c1-3-15(27)21-17-23-25-19(31-17)29-13-11-9-7-5-6-8-10-12-14-30-20-26-24-18(32-20)22-16(28)4-2/h3-14H2,1-2H3,(H,21,23,27)(H,22,24,28) |
Clé InChI |
KGWMGIZPVHUVDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NN=C(S1)SCCCCCCCCCCSC2=NN=C(S2)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




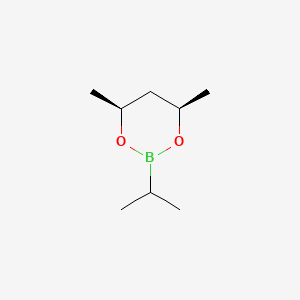
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
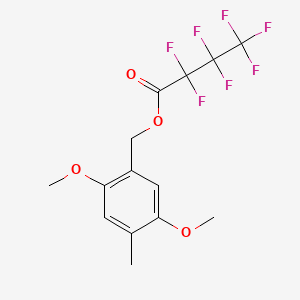
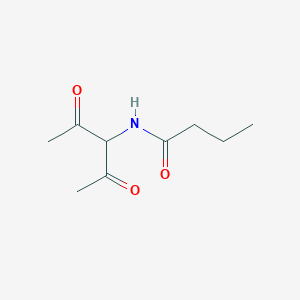
silane](/img/structure/B14396589.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
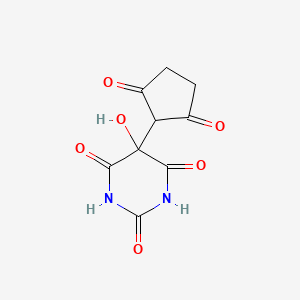
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

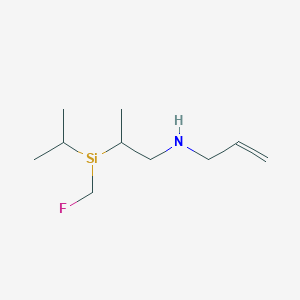
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
